Silteplase
Description
Silteplase is a genetically recombinant thrombolytic agent classified as a serine protease enzyme. It is designed to dissolve blood clots by directly activating plasminogen to plasmin, which degrades fibrin within thrombi . Structurally, this compound belongs to the family of tissue plasminogen activators (tPAs), which are fibrin-specific, meaning they preferentially act on clot-bound plasminogen, reducing systemic bleeding risks compared to non-specific thrombolytics .
Its recombinant origin minimizes batch-to-batch variability and enhances production scalability compared to older agents derived from bacterial or human sources .
Properties
CAS No. |
131081-40-8 |
|---|---|
Molecular Formula |
C6H2BrF3 |
Synonyms |
Silteplase |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Fibrin Specificity: this compound and Alteplase exhibit high fibrin specificity, minimizing systemic plasminogen activation and bleeding complications. In contrast, Streptokinase’s low specificity increases bleeding risks .
Immunogenicity: this compound’s recombinant structure reduces antigenicity compared to Streptokinase, which often triggers allergic reactions due to its bacterial origin .
Half-Life : this compound’s short half-life necessitates bolus dosing, similar to Alteplase, whereas Saruplase’s moderate half-life allows for prolonged clot dissolution in peripheral occlusions .
Pharmacoeconomic Considerations
This compound’s recombinant production incurs higher costs than Streptokinase but aligns with Alteplase’s pricing. However, its rapid efficacy may reduce hospitalization durations, offsetting economic burdens in stroke care .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
